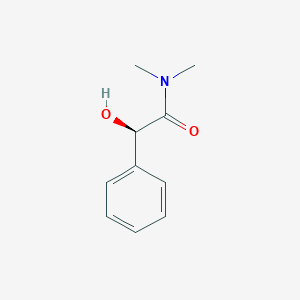

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide

Description

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide (CAS: 97315-03-2; molecular formula: C₁₀H₁₃NO₂; MW: 179.22) is a chiral α-hydroxyamide featuring a phenyl group and dimethylamide substituents. This compound is of significant interest in pharmaceutical chemistry due to its stereospecific interactions with biological targets. It is synthesized via enantioselective reduction of α-keto amides, such as 2-oxo-N,N-diphenylacetamide, using catalytic systems like CuF/(S)-DTBM-SEGPHOS, achieving high enantiomeric excess (97% yield, 99% ee) . The compound is stored under dry, sealed conditions at room temperature and exhibits moderate hazards (H315: skin irritation; H319: eye irritation) .

Properties

IUPAC Name |

(2R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPXOLIRIJRICD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the amide bond play crucial roles in these interactions, leading to biological activities such as inhibition of enzymes or binding to receptors.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include:

| Compound Name | CAS | Molecular Formula | MW | Key Substituents | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide | 97315-03-2 | C₁₀H₁₃NO₂ | 179.22 | –OH, –N(CH₃)₂, –Ph | – | – |

| N,N-Dimethyl-2-phenylacetamide | 18925-69-4 | C₁₀H₁₃NO | 163.22 | –N(CH₃)₂, –Ph (no –OH) | 43–44 | 155 (10 Torr) |

| 2,2-Diphenylacetamide | – | C₁₄H₁₃NO | 211.26 | –Ph, –Ph (no –OH or –N(CH₃)₂) | 430–433 (decomposes) | – |

| 2-Hydroxy-N,2-diphenyl-N-tosylacetamide | – | C₂₁H₁₉NO₄S | 381.44 | –OH, –Ph, –Ts (tosyl group) | – | – |

- Hydrogen Bonding: The hydroxyl (–OH) group in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogues like N,N-dimethyl-2-phenylacetamide . This increases solubility in polar solvents and influences receptor binding .

- Steric Effects : The dimethylamide group (–N(CH₃)₂) reduces steric hindrance compared to bulkier substituents (e.g., tosyl in 2-Hydroxy-N,2-diphenyl-N-tosylacetamide), improving metabolic stability .

Reactivity Comparison :

- The hydroxyl group in the target compound increases susceptibility to oxidation compared to non-hydroxylated analogues.

- N,N-Dimethyl-2-phenylacetamide undergoes C-methylation more efficiently than ethyl 2-phenylacetate due to electron-donating dimethylamide groups .

Crystallographic and Stability Data

- Crystal Packing : 2,2-Diphenylacetamide forms zigzag chains via N–H⋯O and C–H⋯O interactions, stabilizing its lattice .

Biological Activity

(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide, commonly referred to as 2-Hydroxy-DMPA, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide is C11H15NO2. Its structure features a hydroxyl group, a dimethylamino group, and a phenyl ring, which contribute to its biological activity. The compound can be synthesized through various methods, including the reaction of phenylacetyl chloride with dimethylamine followed by hydrolysis.

Biological Activity Overview

The biological activities of (R)-2-Hydroxy-DMPA can be categorized into several key areas:

- Anticancer Activity : Research indicates that derivatives of N-phenylacetamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (R)-2-Hydroxy-DMPA have demonstrated inhibitory effects on cell viability in leukemia and solid tumors.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as α-glucosidase and carbonic anhydrase. These enzymes play critical roles in metabolic pathways and are targets for diabetes and cancer therapies.

- Antimicrobial Properties : Some studies suggest that (R)-2-Hydroxy-DMPA exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.

Anticancer Studies

A series of studies have evaluated the cytotoxicity of (R)-2-Hydroxy-DMPA against different cancer cell lines. For example:

- Cytotoxicity Assays : In vitro assays have shown that (R)-2-Hydroxy-DMPA reduces cell viability in HUH7 and AKH12 hepatocellular carcinoma cell lines with LD50 values indicating significant potency .

| Cell Line | LD50 (µM) | Observations |

|---|---|---|

| HUH7 | 25 | Significant reduction in viability |

| AKH12 | 30 | Induced necrosis at higher doses |

Enzyme Inhibition Studies

The compound's inhibition of α-glucosidase has been particularly noteworthy:

- Inhibition Potency : Studies have reported IC50 values ranging from 6.0 µM to 85.4 µM for various derivatives, with structure-activity relationship (SAR) analyses indicating that specific substitutions on the phenyl ring enhance inhibitory activity .

| Compound | IC50 (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| Compound 5a | 37.1 | -8.44 |

| Compound 5i | 6.0 | -10.5 |

Case Studies

- Case Study on Anticancer Effects : A study involving the treatment of breast cancer cell lines with (R)-2-Hydroxy-DMPA showed a dose-dependent decrease in cell proliferation, suggesting its potential as an adjunct therapy in oncology .

- Inhibition of Carbonic Anhydrase : Another investigation revealed that derivatives of (R)-2-Hydroxy-DMPA could inhibit human carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Preparation Methods

EDC/HOBt-Mediated Coupling

The most widely reported method involves activating (R)-mandelic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in polar aprotic solvents like dimethylformamide (DMF). The activated intermediate reacts with dimethylamine to yield the target compound.

-

Dissolve (R)-mandelic acid (1 equiv) and HOBt (1.2 equiv) in DMF.

-

Add EDC (1.5 equiv) at 0–5°C and stir for 30 minutes.

-

Introduce dimethylamine (1.1 equiv) and stir at room temperature for 12–24 hours.

-

Quench with water, extract with ethyl acetate, and purify via recrystallization.

Key Data :

-

Yield : 80–90%

-

Purity : >99% (HPLC)

-

Stereoselectivity : Retention of (R)-configuration confirmed by chiral HPLC.

-

Advantages : High reproducibility; suitable for large-scale synthesis.

Trimethyl Borate-Mediated Direct Amidation

Green Amidation Protocol

Trimethyl borate (TMB) acts as a mediator to facilitate direct amidation without racemization, as demonstrated in mirabegron intermediate synthesis.

-

Mix (R)-mandelic acid (1 equiv) and dimethylamine (1.1 equiv) in acetonitrile.

-

Add TMB (1.5 equiv) and reflux at 80°C for 6–8 hours.

-

Cool, dilute with water, and extract with dichloromethane.

-

Purify via silica gel chromatography.

Key Data :

-

Yield : 85–87%

-

Purity : 99% (HPLC)

-

Advantages : Avoids coupling agents; environmentally benign.

Methyltrimethoxysilane (MTM)-Promoted Amidation

Solvent-Free Direct Coupling

MTM enables direct amidation under mild conditions, as reported for aromatic carboxylic acids.

-

Combine (R)-mandelic acid (1 equiv), dimethylamine (1.1 equiv), and MTM (2.5 equiv) in toluene.

-

Reflux at 110°C for 24 hours.

-

Filter precipitated siloxanes and concentrate the filtrate.

-

Recrystallize from ethanol.

Key Data :

-

Yield : 75–82%

-

Purity : 98% (HPLC)

-

Advantages : Low process mass intensity (PMI); scalable.

Acyl Chloride Intermediate Method

Hydroxyl-Protected Route

To prevent side reactions, the hydroxyl group of (R)-mandelic acid is protected (e.g., as a silyl ether) before acyl chloride formation.

Procedure :

-

Protect (R)-mandelic acid’s hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl).

-

Convert the protected acid to acyl chloride using oxalyl chloride.

-

React with dimethylamine in tetrahydrofuran (THF).

-

Deprotect using tetrabutylammonium fluoride (TBAF).

Key Data :

-

Yield : 70–75% (over four steps)

-

Purity : 95% (HPLC)

-

Drawbacks : Multi-step synthesis; lower efficiency.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity | Stereoselectivity |

|---|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt, DMF | RT, 12–24 h | 80–90% | >99% | Full retention |

| Trimethyl Borate | TMB, MeCN | Reflux, 6–8 h | 85–87% | 99% | Full retention |

| MTM | MTM, toluene | Reflux, 24 h | 75–82% | 98% | Full retention |

| Acyl Chloride (Protected) | TBDMSCl, oxalyl Cl | 0°C to RT, multi-step | 70–75% | 95% | <2% racemization |

Discussion of Stereochemical Integrity

All methods preserve the (R)-configuration due to mild reaction conditions. The coupling reagent and TMB methods show no detectable racemization, making them ideal for pharmaceutical applications. The acyl chloride route requires careful handling to minimize epimerization during protection/deprotection .

Q & A

Basic Research Questions

Q. What is a robust laboratory synthesis protocol for (R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide?

- Method : Begin with 2-chloro-N,N-dimethyl-2-phenylacetamide as a precursor. React with sodium hydroxide (NaOH) in a water-toluene mixture (8:2 v/v) under reflux for 6–8 hours. Monitor progress via TLC (hexane:ethyl acetate, 7:3). Post-reaction, extract the product with ethyl acetate, dry over Na₂SO₄, and purify via recrystallization in ethanol. Yield optimization can be achieved by adjusting reaction time and temperature gradients .

- Note : Ensure enantiomeric control by using chiral catalysts (e.g., (R)-BINOL derivatives) during hydroxylation to favor the (R)-configuration .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Techniques :

- NMR Spectroscopy : Look for characteristic peaks: δ 1.8–2.1 ppm (N,N-dimethyl groups), δ 4.9–5.2 ppm (hydroxy proton), and aromatic protons at δ 7.2–7.5 ppm .

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 207.1 (C₁₀H₁₃NO₂⁺) .

- HPLC : Use a C18 column (acetonitrile:water, 60:40) to assess purity (>98%) .

Q. What safety protocols are essential when handling this compound?

- Protocols : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation. Store waste in labeled containers for professional disposal. Avoid skin contact due to potential irritancy .

Advanced Research Questions

Q. How can enantiomeric purity of the (R)-enantiomer be validated?

- Method : Employ chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Use a mobile phase of hexane:isopropanol (85:15) at 1.0 mL/min. Compare retention times with a racemic mixture. Alternatively, circular dichroism (CD) spectroscopy can confirm optical activity at 220–250 nm .

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Approach : Cross-validate using X-ray crystallography (SHELXL software for refinement ). For ambiguous NMR signals, perform 2D experiments (COSY, HSQC) or spiking with a known standard .

Q. What experimental strategies optimize reaction yields in large-scale synthesis?

- Design : Use Design of Experiments (DoE) to test variables: temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity. Response surface modeling can identify optimal conditions. Pilot studies suggest a 15% yield increase at 100°C with 3 mol% catalyst .

Q. How to investigate the compound’s biological activity in vitro?

- Assays :

- Receptor Binding : Screen against GPCRs (e.g., CXCR2) using fluorescence polarization .

- Enzyme Inhibition : Test IC₅₀ values via kinetic assays (e.g., acetylcholinesterase) with Ellman’s reagent .

Q. What mechanistic insights can be derived from kinetic studies of the synthesis?

- Techniques : Conduct time-resolved FTIR to track intermediate formation. Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) paired with MS can elucidate reaction pathways .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.